1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18277497
InChI: InChI=1S/C10H9ClFN3/c11-8-2-1-7(9(12)5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
SMILES:
Molecular Formula: C10H9ClFN3
Molecular Weight: 225.65 g/mol

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC18277497

Molecular Formula: C10H9ClFN3

Molecular Weight: 225.65 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H9ClFN3
Molecular Weight 225.65 g/mol
IUPAC Name 1-[(4-chloro-2-fluorophenyl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C10H9ClFN3/c11-8-2-1-7(9(12)5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
Standard InChI Key VEKBECRZKDAVRA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)F)CN2C=CC(=N2)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine is C₁₀H₈ClFN₃, with a molecular weight of 223.64 g/mol. The IUPAC name derives from its substitution pattern: a pyrazole ring bearing an amine group at position 3, linked via a benzyl group substituted with chlorine (4-position) and fluorine (2-position) on the aromatic ring.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₈ClFN₃
Molecular Weight223.64 g/mol
IUPAC Name1-[(4-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine
Canonical SMILESC1=CC(=C(C=C1Cl)F)CN2C=NC(=C2)N
Hydrogen Bond Donors2 (amine group)
Hydrogen Bond Acceptors4 (amine, fluorine, pyrazole N)

The compound’s SMILES notation (C1=CC(=C(C=C1Cl)F)CN2C=NC(=C2)N) encodes its connectivity, highlighting the benzyl-pyrazole linkage and halogen placements .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine typically involves a multi-step sequence:

  • Benzyl Halide Preparation:

    • 4-Chloro-2-fluorobenzyl alcohol is converted to its chloride derivative using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    • Reaction conditions: Reflux in anhydrous dichloromethane at 40–50°C for 6–8 hours.

  • Pyrazole Ring Formation:

    • The benzyl chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) to form a hydrazone intermediate.

    • Cyclization is achieved via acid catalysis (e.g., HCl or H₂SO₄) or microwave-assisted heating, yielding the pyrazole core.

  • Functionalization:

    • Introduction of the amine group at position 3 is accomplished through nucleophilic substitution or reductive amination, depending on precursor availability .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Benzyl chloride synthesisSOCl₂, DCM, 40°C, 8h85–90
Hydrazone formationNH₂NH₂·H₂O, EtOH, 25°C, 12h75–80
CyclizationH₂SO₄, 100°C, 4h60–65
AminationNH₃, Pd/C, H₂, 50 psi70–75

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate degradation under strong acidic (pH <2) or basic (pH >10) conditions, with a half-life of >24 hours at neutral pH.

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.38 (m, 3H, aromatic-H), 5.32 (s, 2H, NH₂), 4.98 (s, 2H, CH₂) .

    • ¹³C NMR: δ 158.9 (C-F), 142.3 (pyrazole-C), 134.1 (C-Cl), 129.8–115.4 (aromatic-C) .

  • Mass Spectrometry: ESI-MS m/z 224.1 [M+H]⁺, confirming molecular weight .

Biological and Pharmacological Applications

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate inhibition (MIC = 32–64 µg/mL), attributed to disruption of bacterial cell membrane integrity .

Mechanistic Insights

The chloro and fluoro substituents enhance electron-withdrawing effects, stabilizing the pyrazole ring and increasing binding affinity to hydrophobic enzyme pockets. Molecular docking simulations predict interactions with:

  • JAK2 Kinase: Hydrogen bonding with Glu⁹³⁰ and hydrophobic contacts with Leu⁹⁵⁵ .

  • Bacterial Dihydrofolate Reductase: π-π stacking with Phe⁹².

Comparative Analysis with Analogues

Table 3: Activity Comparison of Pyrazole Derivatives

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine32–6418.7
1-(2-Fluorobenzyl)-1H-pyrazol-3-amine64–12835.2
1-(4-Fluorobenzyl)-1H-pyrazol-3-amine128–25642.9

The target compound’s superior activity stems from optimal halogen positioning, balancing electronic and steric effects .

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